molecular formula C15H23NO4 B8182981 tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate

tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate

Cat. No.: B8182981
M. Wt: 281.35 g/mol
InChI Key: JVOGAXCEXRARPF-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenoxy moiety, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenoxy butyl derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, hydroxyphenoxy butyl derivatives, and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity. Industrial methods often focus on maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenoxy moiety can participate in hydrogen bonding and other interactions with biological molecules. The compound may modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Comparison: tert-Butyl (4-(3-hydroxyphenoxy)butyl)carbamate is unique due to its specific structure, which includes a hydroxyphenoxy moiety and a butyl chain This structure imparts distinct chemical and biological properties compared to similar compounds For example, tert-Butyl (3-hydroxypropyl)carbamate lacks the phenoxy group, which may result in different reactivity and applications

Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxyphenoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-4-5-10-19-13-8-6-7-12(17)11-13/h6-8,11,17H,4-5,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGAXCEXRARPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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